N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide
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Description
N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is commonly referred to as MBO-PZ, and it is a small molecule inhibitor that has been shown to have promising results in preclinical studies.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide and related compounds have been extensively explored in the realm of chemical synthesis and structural analysis. For instance, Sahil Goel et al. (2017) described a versatile synthesis approach for N-(4-methylbenzyl)benzamide, highlighting its potential in forming multifunctional optical and piezoelectric crystals. The study provided insights into the crystal structure, morphology, and various physical properties, establishing the compound's utility in advanced material sciences (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).
Enzymatic Inhibition Studies
Compounds structurally related to N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide have been investigated for their potential in inhibiting various enzymes. For example, a study by C. Supuran et al. (2013) evaluated the inhibitory effects of aromatic sulfonamides, including those with morpholine groups, on carbonic anhydrases. These compounds showed significant inhibition against multiple isoenzymes, indicating their potential in therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticonvulsant Activity
The anticonvulsant properties of 4-aminobenzamides, structurally similar to the compound , were explored by C. Clark et al. (1984). Their research demonstrated that certain N-alkyl amides exhibited potent activity against seizures induced by electroshock, suggesting the relevance of the benzamide moiety in neurological applications (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Pharmacological Potential
The pharmacological potential of benzamide derivatives, including those with morpholine and pyrazole rings, has been a subject of interest. Studies like the one conducted by P. Raboisson et al. (2003) have identified potent phosphodiesterase type 4 inhibitors within this class, highlighting their potential in modulating inflammatory responses. Such findings underscore the therapeutic promise of these compounds in treating conditions associated with inflammation (Raboisson, Schultz, Muller, Reimund, Pinna, Mathieu, Bernard, Do, DesJarlais, Justiano, Lugnier, & Bourguignon, 2003).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-17-2-4-18(5-3-17)16-26-22(28)19-6-8-20(9-7-19)29-23-21(24-10-11-25-23)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIXIGLXPYPGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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